molecular formula C8H7F3N2S B162154 [4-(Trifluoromethyl)phenyl]thiourea CAS No. 1736-72-7

[4-(Trifluoromethyl)phenyl]thiourea

Cat. No. B162154
CAS RN: 1736-72-7
M. Wt: 220.22 g/mol
InChI Key: OWTDDZMFRLUBQI-UHFFFAOYSA-N
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Patent
US08513430B2

Procedure details

2-(4-Trifluoromethyl-phenylamino)-thiazole-4-carboxylic acid (275 mg) was prepared according to General Procedure B using (4-trifluoromethyl-phenyl)-thiourea (220 mg) and 3-bromo-2-oxo-propionic acid (200 mg) in methanol (2 mL). The crude product was used in a subsequent step without further purification.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][C:6]([NH:9][C:10]([NH2:12])=[S:11])=[CH:5][CH:4]=1.Br[CH2:16][C:17](=O)[C:18]([OH:20])=[O:19]>CO>[F:14][C:2]([F:1])([F:13])[C:3]1[CH:4]=[CH:5][C:6]([NH:9][C:10]2[S:11][CH:16]=[C:17]([C:18]([OH:20])=[O:19])[N:12]=2)=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
FC(C1=CC=C(C=C1)NC(=S)N)(F)F
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
BrCC(C(=O)O)=O
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was used in a subsequent step without further purification

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)NC=1SC=C(N1)C(=O)O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 275 mg
YIELD: CALCULATEDPERCENTYIELD 95.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.